DHODH Inhibitory Potency: This Scaffold Enables Single-Digit Nanomolar Inhibitors vs. Micromolar for Unoptimized Analogs
The 3,5-difluorophenyl-substituted tetrahydroindazole scaffold is the structural foundation for the most potent DHODH inhibitors in the HZ chemotype. The clinically optimized lead compound 51, synthesized from this amine building block, achieves a mean DHODH IC50 of 2.3 ± 0.3 nM [1]. In contrast, early-generation tetrahydroindazoles such as (R)-HZ00 (lacking optimized Ar2 substitution) exhibit an IC50 of 170 ± 26 nM, and the des-fluoro phenyl analog (inferred from HZ05 series) shows approximately 11 nM, representing a 5- to 74-fold improvement in potency driven directly by Ar2 substitution optimization [1]. The free amine building block itself is the key intermediate for installing the amide/urea motifs that confer this potency leap.
| Evidence Dimension | DHODH Enzymatic IC50 |
|---|---|
| Target Compound Data | Building block for compound 51 (IC50 = 2.3 nM) |
| Comparator Or Baseline | (R)-HZ00 (IC50 = 170 nM); (R)-HZ05 (IC50 = 11 nM) |
| Quantified Difference | ~5- to 74-fold improvement |
| Conditions | Recombinant human DHODH enzymatic assay with 2 nM enzyme, 68 min monitoring |
Why This Matters
Enables procurement of a validated intermediate for synthesizing low-nanomolar DHODH inhibitors, directly linked to demonstrated preclinical efficacy.
- [1] Popova, G. et al. J. Med. Chem. 2020, 63 (8), 3915–3934. Table 3; compound 51 data. View Source
